![molecular formula C18H23FN4O B5231312 N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine
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Overview
Description
N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as piperidinamines, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been shown to activate the protein kinase A (PKA) pathway, which is involved in the regulation of cell growth and differentiation. N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been shown to have a range of biochemical and physiological effects, including the modulation of cell signaling pathways, the inhibition of cancer cell growth, the reduction of beta-amyloid plaques in Alzheimer's disease, and the regulation of mood in depression. N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine in lab experiments include its relatively simple synthesis method, its broad range of potential therapeutic applications, and its ability to modulate multiple signaling pathways in cells. However, the limitations of using N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine in lab experiments include its unknown mechanism of action, its potential for off-target effects, and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine, including:
1. Further elucidation of the mechanism of action of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine, including its effects on specific signaling pathways in cells.
2. Investigation of the potential of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine as a therapeutic agent in other diseases, such as Parkinson's disease and multiple sclerosis.
3. Development of more potent and selective analogs of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine for use in therapeutic applications.
4. Investigation of the potential of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine as a tool for studying the role of specific signaling pathways in cells.
5. Exploration of the potential of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine as a therapeutic agent in combination with other drugs or therapies.
In conclusion, N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in a range of diseases. While the mechanism of action of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine is not fully understood, it has been shown to have a range of biochemical and physiological effects and may have broad therapeutic potential. Further research is needed to fully understand the therapeutic potential of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine and to develop more potent and selective analogs for use in therapeutic applications.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid to form an intermediate, which is then reacted with piperidine to yield the final product. The synthesis of N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are associated with the disease. In depression research, N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine has been shown to increase levels of neurotransmitters such as serotonin and norepinephrine, which are known to be involved in the regulation of mood.
properties
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-22-12-14(11-20-22)4-9-18(24)23-10-2-3-17(13-23)21-16-7-5-15(19)6-8-16/h5-8,11-12,17,21H,2-4,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMWZLKZJLVEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine |
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